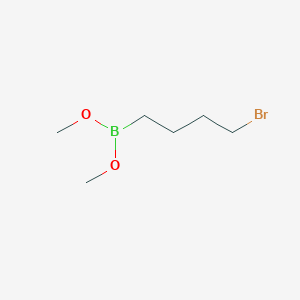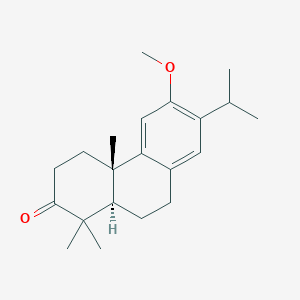
(+)-Hinokione methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Hinokione methyl ether, also known as (+)-HM, is a natural product found in the heartwood of Hinoki cypress trees. It has been used for centuries in traditional Japanese medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, (+)-HM has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
作用机制
The mechanism of action of (+)-HM is not fully understood. However, studies have suggested that (+)-HM exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of amyloid-beta formation. (+)-HM may also modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
生化和生理效应
Studies have shown that (+)-HM exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (+)-HM has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, (+)-HM has been shown to reduce the levels of inflammatory markers, such as IL-1β and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
实验室实验的优点和局限性
One advantage of using (+)-HM in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, (+)-HM has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation of using (+)-HM in lab experiments is its low availability, as it can only be extracted from the heartwood of Hinoki cypress trees. Chemical synthesis and biotransformation methods are also limited by their low yields and high costs.
未来方向
There are several future directions for the research on (+)-HM. One direction is the development of more efficient synthesis methods to increase the availability of (+)-HM. Another direction is the investigation of the potential therapeutic applications of (+)-HM in various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the mechanism of action of (+)-HM needs to be further elucidated to better understand its therapeutic effects. Finally, the safety and efficacy of (+)-HM in clinical trials need to be investigated to determine its potential as a therapeutic agent.
合成方法
(+)-HM can be synthesized through various methods, including extraction from the heartwood of Hinoki cypress trees, chemical synthesis, and biotransformation. The most common method involves the extraction of (+)-HM from the heartwood of Hinoki cypress trees using organic solvents, such as chloroform or methanol. Chemical synthesis involves the use of synthetic routes to produce (+)-HM, while biotransformation involves the use of microorganisms to convert precursor compounds into (+)-HM.
科学研究应用
(+)-HM has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that (+)-HM exhibits anti-inflammatory, analgesic, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. (+)-HM has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, (+)-HM has been shown to inhibit the formation of amyloid-beta, a protein involved in the development of Alzheimer's disease.
属性
CAS 编号 |
18325-89-8 |
|---|---|
产品名称 |
(+)-Hinokione methyl ether |
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
InChI 键 |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
手性 SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
规范 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



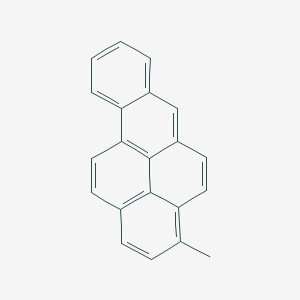


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
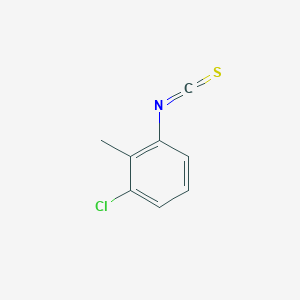
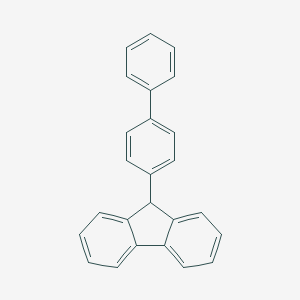
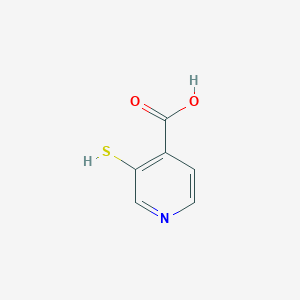

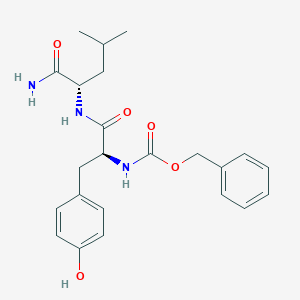
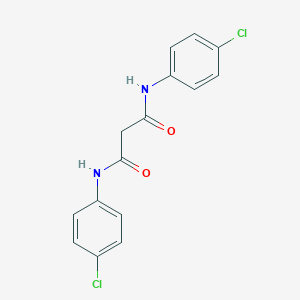


![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
